molecular formula C21H19F2N3O3 B11233425 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide

Cat. No.: B11233425
M. Wt: 399.4 g/mol
InChI Key: XZRRLJGMSQAKTB-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The structure of the compound includes a pyridazine ring, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide typically involves multiple steps. The synthetic route generally starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl group and the difluorobenzamide moiety. Common reagents used in the synthesis include hydrazine derivatives, ethyl bromide, and various catalysts. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile .

Chemical Reactions Analysis

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,6-difluorobenzamide can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C21H19F2N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2,6-difluorobenzamide

InChI

InChI=1S/C21H19F2N3O3/c1-2-28-15-8-6-14(7-9-15)18-10-11-19(26-25-18)29-13-12-24-21(27)20-16(22)4-3-5-17(20)23/h3-11H,2,12-13H2,1H3,(H,24,27)

InChI Key

XZRRLJGMSQAKTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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